molecular formula C19H26ClN3O3 B2542678 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride CAS No. 1351655-53-2

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride

Cat. No. B2542678
CAS RN: 1351655-53-2
M. Wt: 379.89
InChI Key: PEPHPIGRHJIXJQ-UHFFFAOYSA-N
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Description

The compound "1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and antipsychotic properties . The presence of substituents like the 3,5-dimethylisoxazolyl group and the 3-methoxyphenyl group can significantly influence the chemical and pharmacological properties of these compounds.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including protection/deprotection strategies, cyclocondensation, and nucleophilic substitution. For instance, the synthesis of a related compound, 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, was achieved by acetylation of ferulic acid, followed by reaction with piperazine and subsequent deacetylation to yield the target product . Similarly, a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate has been used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives . These methods highlight the complexity and creativity involved in the synthesis of piperazine-based compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield a wide array of compounds with different properties. The structure of these compounds is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the piperazine core.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrochemical synthesis, where the oxidation of a hydroxyphenyl piperazine derivative in the presence of nucleophiles leads to the formation of arylthiobenzazoles . The electrochemically generated p-quinone imine intermediate can participate in Michael addition reactions with nucleophiles, demonstrating the reactivity of the piperazine moiety under electrochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by the nature of the substituents on the piperazine ring. These properties can affect the solubility, stability, and reactivity of the compounds. For example, the introduction of a methoxy group can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties . The biological evaluation of these compounds often includes antimicrobial studies, where certain derivatives have shown excellent antibacterial and antifungal activities . Additionally, pharmacological evaluations for antipsychotic activity have revealed that some piperazine derivatives exhibit significant anti-dopaminergic and anti-serotonergic activities .

Scientific Research Applications

Antimicrobial Activities

Research by Bektaş et al. (2007) focuses on the synthesis of novel triazole derivatives, including compounds structurally related to 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride, and evaluates their antimicrobial activities. The study found that certain derivatives exhibited good to moderate activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Novel Compounds

Another line of research involves the synthesis of novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties, as described by Bhat et al. (2018). These compounds, which share a structural relationship with the subject chemical, were synthesized in good yield using a simple and efficient method. The study contributes to the field of synthetic chemistry by providing new routes for the synthesis of potentially bioactive compounds (Bhat et al., 2018).

Pharmacological Evaluation

A study by Bhosale et al. (2014) designed and synthesized derivatives of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride with a focus on evaluating their antipsychotic activity. The compounds exhibited significant anti-dopaminergic and anti-serotonergic activity in behavioral models, suggesting their potential as antipsychotic agents (Bhosale et al., 2014).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, incorporating moieties related to the compound of interest. These new chemical structures were evaluated for their cyclooxygenase inhibition and exhibited notable analgesic and anti-inflammatory activities, making them promising candidates for further drug development (Abu‐Hashem et al., 2020).

Hypolipidemic Activity

Ashton et al. (1984) synthesized [alpha-(heterocyclyl)benzyl]piperazines, including molecules structurally akin to the compound , demonstrating potent activity in lowering serum lipid levels in rats. The study highlights the potential of these derivatives in treating hyperlipidemia, with one compound being significantly more potent than clofibrate (Ashton et al., 1984).

properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(3-methoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3.ClH/c1-14-18(15(2)25-20-14)13-21-7-9-22(10-8-21)19(23)12-16-5-4-6-17(11-16)24-3;/h4-6,11H,7-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPHPIGRHJIXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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